2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is a fluorinated derivative of glucose that has garnered attention in biochemical research due to its structural similarities to glucose and its potential applications in metabolic studies. This compound is classified as a phosphorylated sugar, specifically a fluorinated sugar, which plays a crucial role in various biochemical pathways.
The compound is commercially available from various suppliers, including Omicron Biochemicals, Santa Cruz Biotechnology, and Biosynth. Its Chemical Abstracts Service Registry Number is 441764-08-5, and it is known by several synonyms, including 2-fluoro-2-deoxy-D-glucose-6-phosphate dipotassium salt .
The synthesis of 2-deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt generally involves the fluorination of 2-deoxy-D-glucose followed by phosphorylation. The following steps outline the typical synthetic route:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 2-deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt can be represented in various forms, including Fischer projections and Haworth structures. The compound features a six-membered pyranose ring typical of sugars, with specific functional groups including:
The compound's structural data can be summarized as follows:
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt participates in several biochemical reactions, primarily involving phosphorylation and enzymatic conversion pathways. Key reactions include:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of specific enzymes or cofactors.
The mechanism of action for 2-deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt primarily revolves around its role as an analog of glucose in metabolic pathways. It can inhibit certain enzymes involved in glucose metabolism due to its structural resemblance, thereby affecting energy production processes within cells.
In studies involving cancer metabolism, this compound has been shown to interfere with glycolytic flux, making it a valuable tool for understanding metabolic dysregulation in cancer cells .
Relevant data includes melting point ranges and solubility profiles that are critical for laboratory applications .
The primary applications of 2-deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt include:
This compound serves as an essential tool for researchers exploring carbohydrate metabolism and its implications in health and disease contexts.
This compound is a fluorinated glucose analog with systematic IUPAC name Potassium ((2R,3S,4S,5R)-5-Fluoro-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl Phosphate. Its molecular formula is C6H10FK2O8P, with a molecular weight of 338.31 g/mol, and it carries the CAS registry number 441764-08-5 [1] [3]. The dipotassium salt form enhances solubility in aqueous buffers, facilitating its use in biological assays. The stereochemistry (D-glucose configuration) is critical for substrate recognition by glucose-processing enzymes. Key aliases and identifiers are consolidated in Table 1.
Table 1: Nomenclature of 2-Deoxy-2-fluoro-D-glucose 6-Phosphate Dipotassium Salt
Nomenclature Type | Designation |
---|---|
Systematic Name | Potassium ((2R,3S,4S,5R)-5-Fluoro-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl Phosphate |
Common Synonyms | 2-FDG-6P; FDG-6-phosphate dipotassium salt |
CAS Registry | 441764-08-5 |
Molecular Formula | C6H10FK2O8P |
Linear Notation | [K+]2.[O-]P(=O)(OC[C@@H]1OC@HC@HC@@H[C@H]1O) |
The foundational synthesis of unlabeled 2-deoxy-2-fluoro-D-glucose (19FDG) was achieved in 1968 by Czech chemists Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University [2]. This breakthrough established the chemical feasibility of fluorinating glucose at the C-2 position. In the 1970s, researchers Tatsuo Ido and Al Wolf at Brookhaven National Laboratory developed the radiolabeled variant (2-deoxy-2-[18F]fluoro-D-glucose) for positron emission tomography (PET) [7]. The non-radioactive dipotassium phosphate derivative emerged as a stable biochemical tool for in vitro studies, enabling detailed investigation of phosphorylation kinetics and enzyme specificity without radioisotope handling constraints [1] [3].
This compound serves as a critical mechanistic probe due to its unique metabolic behavior:
Table 2: Key Research Applications and Select Findings
Research Area | Application | Reference Findings |
---|---|---|
Glycolytic Inhibition | Quantifying hexokinase kinetics | 2-FDG-6P competitively inhibits yeast hexokinase (Ki = 0.8 μM) [1] |
Isotopic Tracing | Metabolic flux analysis using [13C6]-FDG-6P | Enables LC-MS/MS quantification of tumor glucose uptake [4] [6] |
Cancer Therapeutics | Synergy with mTOR inhibitors (e.g., in B-cell lymphoma) | Enhances ATP depletion >80% vs. single agents [5] |
Enzyme Specificity | Testing glucose-6-phosphate dehydrogenase inhibition | 2-FDG-6P reduces dehydrogenase activity by 95% [3] |
Viral Metabolism | Studying glucose dependence in viral replication (e.g., HSV) | Suppresses proinflammatory effectors in ocular infections [5] |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6